- Preparation method of 2- (4-nitrophenyl) butyric acid, China, , ,
Cas no 94814-82-1 (Indobufen Impurity 4)

Indobufen Impurity 4 structure
Nome del prodotto:Indobufen Impurity 4
Numero CAS:94814-82-1
MF:C10H10N2O2
MW:190.198602199554
CID:5011635
Indobufen Impurity 4 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butyronitrile, 2-(p-nitrophenyl)- (6CI)
- α-Ethyl-4-nitrobenzeneacetonitrile (ACI)
- 2-(4-Nitrophenyl)butanenitrile
- 2-(4-Nitrophenyl)butanonitrile
- 2-(4-Nitrophenyl)butyronitrile
- Indobufen Impurity 1
- Indobufen Impurity 4
-
- Inchi: 1S/C10H10N2O2/c1-2-8(7-11)9-3-5-10(6-4-9)12(13)14/h3-6,8H,2H2,1H3
- Chiave InChI: FXHXUBNWGNUKGM-UHFFFAOYSA-N
- Sorrisi: N#CC(CC)C1C=CC([N+](=O)[O-])=CC=1
Indobufen Impurity 4 Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Preparation of glutethimide enantiomers, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 40 h, rt
Riferimento
- Racemization process, United States, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: 1,1′-(1,4-Dihydro-2,6-dimethyl-3,5-pyridinediyl)bis[ethanone] Catalysts: L-Proline Solvents: Dimethyl sulfoxide ; 24 h, 25 °C
Riferimento
- Direct amino acid-catalyzed cascade reductive alkylation of arylacetonitriles: high-yielding synthesis of ibuprofen analogsTetrahedron Letters, 2010, 51(40), 5246-5251,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; rt → 35 °C; 30 min, 30 - 35 °C
Riferimento
- Production of (R)-aminoglutethimide: a new route from 1-chloro-4-nitrobenzeneOrganic Process Research & Development, 1999, 3(6), 442-450,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Chiral compounds and their resolution synthesis using enantioselective esterases, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid ; -4 - 0 °C
1.2 1 h, -5 °C; -5 °C → 0 °C; 1 h, 0 °C
1.2 1 h, -5 °C; -5 °C → 0 °C; 1 h, 0 °C
Riferimento
- Preparation of (S)-(-)- and (R)-(+)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-diones as well as novel intermediate compounds, Poland, , ,
Indobufen Impurity 4 Raw materials
- 2-Phenylbutyronitrile
- Benzenebutanoic acid, γ-cyano-γ-ethyl-4-nitro-, ethyl ester
- Benzeneacetic acid, α-cyano-α-ethyl-4-nitro-, methyl ester
Indobufen Impurity 4 Preparation Products
Indobufen Impurity 4 Letteratura correlata
-
Joel R. Kosowan,Zemane W'Giorgis,Ravneet Grewal,Tabitha E. Wood Org. Biomol. Chem. 2015 13 6754
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